REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[Cl:10][CH2:11][CH2:12][CH2:13]I.C(=O)([O-])[O-].[Cs+].[Cs+].CN(C=O)C>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH:5][CH2:13][CH2:12][CH2:11][Cl:10] |f:2.3.4|
|
Name
|
|
Quantity
|
7.79 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1C
|
Name
|
|
Quantity
|
5.91 mL
|
Type
|
reactant
|
Smiles
|
ClCCCI
|
Name
|
cesium carbonate
|
Quantity
|
35.84 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with hexane (60 ml, 30 ml×2)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
the desired fraction was concentrated under reduced pressure
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(NCCCCl)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 33 mmol | |
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |